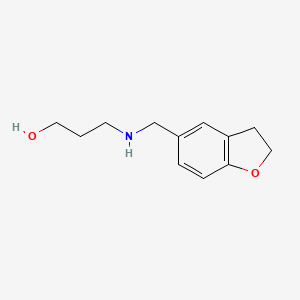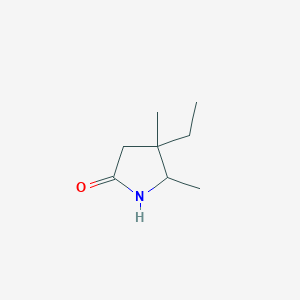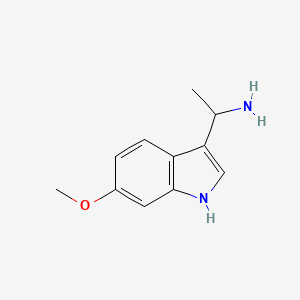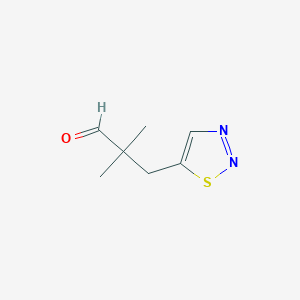![molecular formula C12H16N2 B13276971 4-[(Tert-butylamino)methyl]benzonitrile](/img/structure/B13276971.png)
4-[(Tert-butylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tert-butylamino)methyl]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where a tert-butylamino group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butylamino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloromethylbenzonitrile with tert-butylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloromethylbenzonitrile and tert-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Tert-butylamino)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butylamino)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. The nitrile group may also participate in coordination with metal ions or other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the tert-butyl group, leading to different steric and electronic properties.
4-(Tert-butylamino)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-(Tert-butylamino)benzaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness
4-[(Tert-butylamino)methyl]benzonitrile is unique due to the presence of both the tert-butylamino and nitrile groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-[(tert-butylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 |
InChI Key |
CBZAXBYRYKDDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276888.png)




![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13276922.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13276924.png)

![N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13276949.png)

![2-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13276957.png)


![1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione](/img/structure/B13276969.png)
